Boc-N-Me-Ser(tBu)-OH
Overview
Description
Scientific Research Applications
Peptide Synthesis and Drug Delivery
Hydrophobic Peptide Synthesis : Boc-N-Me-Ser(tBu)-OH has been utilized in the synthesis of hydrophobic peptides for cancer vaccinations, demonstrating its significance in producing peptides for clinical trials. The use of Boc-protected amino acids aids in the large-scale production of peptides by improving solubility and handling characteristics during synthesis (Shakoori & Gangakhedkar, 2014).
Antioxidant and Anti-inflammatory Properties : A novel tetrapeptide derivative incorporating this compound has been investigated for its antioxidant and anti-inflammatory properties in vivo, showing potential as a cardioprotective agent in isoproterenol-induced myocardial necrosis in rats. This highlights its application in developing therapeutic agents (Manikandan et al., 2002).
Material Science and Catalysis
- Electrolyte Additives : In the field of material science, this compound derivatives have been explored as electrolyte additives to enhance the performance of energy storage devices. For instance, trimethyl borate, structurally related to Boc-protected compounds, improved the cyclic stability and rate capability of layered cathodes, indicating the potential of such derivatives in battery technology (Zaisheng et al., 2015).
Biomedical Applications
- Drug and Gene Delivery : The role of Boc-protected peptides in drug and gene delivery, especially to the back of the eye, has been discussed, suggesting their utility in overcoming ocular barriers for effective treatment of posterior eye diseases (Rowe-Rendleman et al., 2014).
Mechanism of Action
Target of Action
Boc-N-Me-Ser(tBu)-OH is primarily used as a building block for the synthesis of a wide range of organic compounds .
Mode of Action
As a chemical building block, this compound interacts with other compounds during synthesis to form more complex molecules. The exact nature of these interactions depends on the specific synthesis process and the other compounds involved .
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have effects on various biochemical pathways .
Pharmacokinetics
The properties of the final compounds synthesized using this compound would be important to consider .
Result of Action
The effects observed would be due to the action of the final synthesized compounds .
Action Environment
The efficacy and stability of this compound as a synthetic intermediate can be influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Boc-N-Me-Ser(tBu)-OH is for R&D use only and not for medicinal use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOAVQWBCAIGO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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